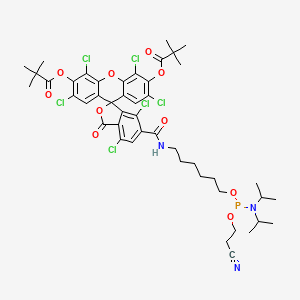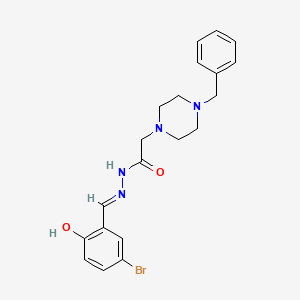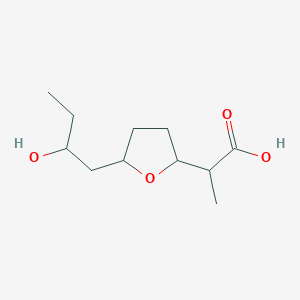
n-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzyl group attached to a morpholinoethanamine structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine typically involves the reaction of 2,6-difluorobenzyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 2,6-difluorobenzyl chloride and morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2,6-difluorobenzyl chloride is added dropwise to a solution of morpholine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.
化学反応の分析
Types of Reactions
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the difluorobenzyl group.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols.
科学的研究の応用
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
類似化合物との比較
N-(2,6-Difluorobenzyl)-2-morpholinoethan-1-amine can be compared with other similar compounds such as:
2,6-Difluorobenzyl chloride: A precursor in the synthesis of the target compound.
2,6-Difluorobenzylamine: A related compound with similar chemical properties.
2,6-Difluorobenzoyl chloride: Another derivative used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H18F2N2O |
|---|---|
分子量 |
256.29 g/mol |
IUPAC名 |
N-[(2,6-difluorophenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H18F2N2O/c14-12-2-1-3-13(15)11(12)10-16-4-5-17-6-8-18-9-7-17/h1-3,16H,4-10H2 |
InChIキー |
ZEXJWPFZBFSBQE-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNCC2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12042349.png)
![4-hydroxy-6-oxo-N-(pyridin-4-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12042362.png)





![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)




![1-[(4-Chlorophenyl)amino]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042459.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)
